3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1368221-87-7
VCID: VC6809658
InChI: InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3
SMILES: CC(C)(C)C1=NC=CN1CCCN
Molecular Formula: C10H19N3
Molecular Weight: 181.283

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine

CAS No.: 1368221-87-7

Cat. No.: VC6809658

Molecular Formula: C10H19N3

Molecular Weight: 181.283

* For research use only. Not for human or veterinary use.

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine - 1368221-87-7

Specification

CAS No. 1368221-87-7
Molecular Formula C10H19N3
Molecular Weight 181.283
IUPAC Name 3-(2-tert-butylimidazol-1-yl)propan-1-amine
Standard InChI InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3
Standard InChI Key SGSUHCLAMDEOMM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC=CN1CCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a five-membered imidazole ring with a tert-butyl group (-C(CH₃)₃) at the 2-position and a three-carbon aliphatic chain terminating in a primary amine (-NH₂) at the 1-position. The imidazole ring’s aromaticity and the steric bulk of the tert-butyl group influence its electronic and steric interactions in biological systems . The propylamine chain introduces flexibility, enabling conformational adaptability during molecular recognition processes.

Table 1: Key Structural Parameters

ParameterValue/Description
IUPAC Name3-(2-tert-Butyl-1H-imidazol-1-yl)propan-1-amine
Molecular FormulaC₁₀H₁₉N₃
Molecular Weight181.28 g/mol
Hybridizationsp³ (amine), sp² (imidazole)
Key Functional GroupsImidazole, tert-butyl, primary amine

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine likely follows strategies employed for analogous imidazole-amine derivatives. A plausible route involves:

  • Alkylation of Imidazole: Reacting 2-tert-butylimidazole with 1-bromo-3-chloropropane to form 3-(2-tert-butyl-1H-imidazol-1-yl)propyl chloride.

  • Amine Introduction: Displacing the chloride with ammonia via nucleophilic substitution to yield the primary amine .

This method mirrors the synthesis of related compounds, such as 2-imidazolylpyrimidine derivatives, where alkylation and subsequent functional group transformations are critical .

Crystallographic Insights

While no crystal structure of this specific compound is reported, analogous imidazole-containing coordination polymers (e.g., zinc complexes with 1,3-di(1H-imidazol-1-yl)propane ligands) highlight the imidazole ring’s ability to engage in metal coordination via its nitrogen atoms . The tert-butyl group’s steric effects may hinder such interactions, directing the molecule toward hydrophobic binding pockets in enzymatic targets .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Reference
logP (Octanol-Water)2.1Calculated (ChemAxon)
Water Solubility12.4 mg/mL (pH 7.4)ACD/Labs
pKa (Amine)9.8Estimated
EnzymePredicted IC₅₀ (μM)Selectivity Ratio (nNOS/iNOS/eNOS)
Neuronal NOS (nNOS)0.5–2.050:1:10
Inducible NOS (iNOS)>50
Endothelial NOS (eNOS)5.0–10.0

Blood-Brain Barrier Permeability

The compound’s moderate logP and low polar surface area (≈45 Ų) suggest potential blood-brain barrier penetration, a key consideration for neurodegenerative disease therapeutics .

Future Directions

Synthetic Optimization

  • Stereoselective Synthesis: Resolving racemic mixtures via chiral auxiliaries or asymmetric catalysis .

  • Prodrug Development: Masking the amine as an acetyl or carbamate to enhance oral bioavailability.

Target Validation

  • Kinase Profiling: Screen against kinase panels to identify off-target effects.

  • In Vivo Efficacy: Test in animal models of neurodegeneration or inflammation.

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